molecular formula C12H12N2O2 B13142004 5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol

5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol

Cat. No.: B13142004
M. Wt: 216.24 g/mol
InChI Key: DANQQYYMEZNPSH-UHFFFAOYSA-N
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Description

Introduction to 5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol

Structural Features and Nomenclature

This compound (C₁₂H₁₂N₂O₂) consists of two pyridine rings connected by a single bond at the 2 and 2' positions. The 3 and 3' positions are substituted with hydroxyl (-OH) groups, while the 5 and 6 positions on each ring feature methyl (-CH₃) substituents (Fig. 1). This arrangement creates a planar, conjugated system with intramolecular hydrogen bonding between the hydroxyl groups and adjacent nitrogen atoms.

Table 1: Key Structural Parameters

Property Value/Description
IUPAC Name 5,6-Dimethyl-3,3'-dihydroxy-2,2'-bipyridine
Molecular Formula C₁₂H₁₂N₂O₂
Functional Groups Hydroxyl (-OH), Methyl (-CH₃)
Conjugation Extended π-system with H-bonding

The methyl groups enhance steric bulk and electron-donating effects, modulating the ligand’s coordination behavior. The hydroxyl groups enable tautomerism via excited-state intramolecular proton transfer (ESIPT), a property critical to its photophysical applications.

Historical Context in Bipyridine Ligand Development

Bipyridine ligands emerged in the mid-20th century as foundational building blocks in coordination chemistry. Early studies focused on unsubstituted 2,2'-bipyridine, prized for its ability to form stable complexes with transition metals like ruthenium and iron. The introduction of hydroxyl groups in the 3,3' positions, as seen in [2,2'-bipyridine]-3,3'-diol (BP(OH)₂), marked a shift toward functionalized ligands with tailored electronic properties.

The addition of methyl groups at the 5 and 6 positions represents a further refinement, first reported in the early 2000s. This modification aimed to balance steric effects and electronic donation in metal-organic frameworks (MOFs) and catalytic systems. For example, 5,5'-dimethyl-2,2'-bipyridine derivatives demonstrated enhanced luminescence in ruthenium complexes, inspiring analogous studies on the 5,6-dimethyl isomer.

Comparative Analysis with Related Bipyridinediol Derivatives

The structural and functional nuances of this compound become evident when contrasted with related derivatives:

5,5'-Dimethyl-[2,2'-bipyridine]-3,3'-diol

The 5,5'-dimethyl isomer (CAS 137320-28-6) features methyl groups at symmetrical positions, leading to a more rigid, C₂-symmetric structure. This symmetry favors chelation to metal centers with octahedral geometries, as seen in luminescent Ir(III) complexes. In contrast, the asymmetrical 5,6-methyl substitution in the title compound introduces chirality, broadening its utility in asymmetric catalysis.

6,6'-Dimethyl-2,2'-bipyridine

The 6,6'-dimethyl variant (CAS 4411-80-7) lacks hydroxyl groups, rendering it a weaker Lewis base. However, its methyl groups enhance solubility in nonpolar solvents, making it preferable for hydrophobic coordination environments. The absence of ESIPT in this derivative limits its use in fluorescence-based applications compared to diol-containing analogs.

Table 2: Substituent Effects on Bipyridine Properties

Derivative Substituent Positions Key Properties
5,6-Dimethyl-3,3'-diol 5,6 (CH₃); 3,3' (OH) Asymmetric, ESIPT-active
5,5'-Dimethyl-3,3'-diol 5,5' (CH₃); 3,3' (OH) Symmetric, high luminescence
6,6'-Dimethyl-2,2'-bipy 6,6' (CH₃) Hydrophobic, no ESIPT
Photophysical Behavior

The title compound’s ESIPT mechanism involves proton transfer between the 3-OH group and the adjacent pyridinic nitrogen, producing a keto-enol tautomer equilibrium upon photoexcitation. This results in dual fluorescence emission bands, a feature absent in non-diol derivatives like 6,6'-dimethyl-2,2'-bipyridine. Comparative studies show that methyl substitution at the 5,6 positions redshifts emission maxima by ~20 nm relative to the unsubstituted BP(OH)₂, attributed to enhanced electron donation from the methyl groups.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3-hydroxypyridin-2-yl)-5,6-dimethylpyridin-3-ol

InChI

InChI=1S/C12H12N2O2/c1-7-6-10(16)12(14-8(7)2)11-9(15)4-3-5-13-11/h3-6,15-16H,1-2H3

InChI Key

DANQQYYMEZNPSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C2=C(C=CC=N2)O)O

Origin of Product

United States

Preparation Methods

Lithiation and Nucleophilic Addition

A key step is the selective deprotonation of methyl groups on the bipyridine ring using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-80 °C). This generates a carbanion intermediate at the methyl position.

  • For example, lithiation of 6,6'-dimethyl-2,2'-bipyridine with 2.5 equivalents of LDA at -80 °C followed by addition of benzophenone yields the corresponding diol after aqueous workup. The diol forms by nucleophilic attack of the carbanion on the ketone carbonyl of benzophenone, followed by protonation.

  • The reaction typically gives a mixture of bis-adduct (diol) and mono-adduct products, which can be separated by recrystallization or chromatography. Yields for the bis-adduct are around 49-55% with the mono-adduct as a significant side product.

Oxidative Homocoupling

An alternative approach involves oxidative homocoupling of chiral pyridine N-oxides to form the bipyridine core with diol functionality.

  • For instance, the O2-mediated oxidative homocoupling of chiral pyridine N-oxide intermediates has been demonstrated as a key step to prepare chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands with excellent stereoselectivities (>99.5% ee).

  • This method allows access to enantiomerically enriched bipyridine diols, which are valuable for asymmetric catalysis.

Demethylation and Hydrolysis

In some synthetic sequences, methoxy-protected bipyridine derivatives are converted to diols by demethylation or hydrolysis.

  • For example, 3,3'-dimethoxy-6-methyl-2,2'-bipyridyl compounds can be oxidized and then hydrolyzed under acidic conditions to yield the corresponding diols.

  • Potassium permanganate oxidation followed by acidification and extraction is a common step to convert methyl substituents to carboxylic acids or hydroxyl groups, depending on reaction conditions.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield/Notes
1 6,6'-Dimethyl-2,2'-bipyridine + LDA (-80 °C) Lithiation at methyl groups Formation of carbanion intermediate
2 Benzophenone addition Nucleophilic addition to ketone Mixture of mono- and bis-adducts
3 Aqueous NH4Cl quench Protonation to form diol Isolate diol by recrystallization
4 Purification by recrystallization Separation of bis-adduct diol from mono-adduct 49-55% yield for bis-adduct
5 (Optional) Oxidative coupling of N-oxides Formation of chiral bipyridine diol >99.5% enantiomeric excess
6 Demethylation/hydrolysis Conversion of methoxy groups to hydroxyl groups Acidic or oxidative conditions

Analytical Characterization

  • NMR Spectroscopy: Proton NMR confirms the substitution pattern and formation of diol groups. Characteristic downfield shifts for hydroxyl protons and methyl groups adjacent to nitrogen are observed.

  • Infrared (IR) Spectroscopy: IR spectra show O–H stretching bands around 2950 cm⁻¹ and characteristic aromatic C–H and C=N stretches.

  • Mass Spectrometry (MS): Electron ionization MS confirms molecular weight and fragmentation patterns consistent with diol substitution.

  • Elemental Analysis: Confirms purity and stoichiometry of the synthesized compound.

  • X-ray Crystallography: Single crystal X-ray diffraction has been used to determine the coordination geometry of metal complexes formed with the ligand, revealing steric effects of the 3,3'-dimethyl groups and the diol functionality.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Lithiation + Benzophenone LDA, -80 °C; benzophenone Direct, good yields; straightforward Side products (mono-adduct); requires low temp
Oxidative Homocoupling of N-oxides O2-mediated oxidation of pyridine N-oxides High stereoselectivity; chiral ligand synthesis Multi-step; requires chiral precursors
Demethylation of Methoxy Precursors KMnO4 oxidation, acid hydrolysis Access to diols from protected intermediates Longer sequences; moderate yields

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligand for Transition Metals
5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol serves as a chiral ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals such as iron and nickel, facilitating various asymmetric reactions.

  • Mukaiyama Aldol Reactions : The ligand has been employed in Mukaiyama aldol reactions, where it enhances the stereoselectivity of the product formation. Studies indicate that the use of this ligand leads to significant improvements in enantioselectivity compared to traditional ligands .
  • Thia-Michael Reactions : In thia-Michael reactions, the compound exhibits increased chiral induction when used with iron catalysts derived from this ligand. This property is attributed to the steric effects imparted by the dimethyl substituents on the bipyridine framework .

Coordination Chemistry

Formation of Metal Complexes
The ability of this compound to coordinate with metals results in complexes that are useful in various applications.

  • Iron Complexes : The ligand forms heptacoordinate complexes with iron(II), which have been characterized through single-crystal X-ray diffraction. These complexes exhibit unique structural features due to steric strain from the dimethyl groups, influencing their reactivity and stability .
  • Nickel(III) Complexes : The compound has also been investigated for its ability to stabilize nickel(III)-oxygen adducts, which are crucial intermediates in oxidation reactions. This stabilization is essential for tuning the reactivity of these intermediates in organic transformations .

Synthesis Applications

Efficient Synthesis Routes
Research has demonstrated efficient synthetic pathways for producing this compound.

  • Stereoselective Synthesis : A reported synthesis involves a multi-step process starting from commercially available materials. Key steps include oxidative homocoupling reactions that yield high enantiomeric excess (over 99%) of the desired chiral product .

Case Studies

Application AreaDescriptionReference
Asymmetric CatalysisUtilized in Mukaiyama aldol and thia-Michael reactions for enhanced selectivity
Coordination ChemistryForms stable iron(II) and nickel(III) complexes with unique structural properties
SynthesisMulti-step synthesis achieving high stereoselectivity

Comparison with Similar Compounds

2,2'-Bipyridine-3,3'-diol (BP(OH)₂)

  • Key Properties :
    • Exhibits excited-state intramolecular double proton transfer (ESIDPT) , enabling applications as a microenvironment-sensitive probe in solvents, cyclodextrins, and biological systems .
    • Fluorescence sensing of Zn²⁺ via inhibition of ESIDPT in DMSO-water mixtures .
    • Ground and excited-state tautomerization studied extensively via time-resolved spectroscopy and theoretical models .
  • Contrast with 5,6-Dimethyl Derivative :
    • The absence of methyl groups in BP(OH)₂ allows unhindered proton transfer but reduces steric stabilization in metal complexes.
    • Methylation at 5,6-positions likely alters electronic effects (e.g., electron-donating methyl groups may shift absorption/emission wavelengths) and restricts conformational flexibility .

Chiral 3,3'-Dimethyl-(2,2'-bipyridine)-diol

  • Substituents : Methyl groups at 3,3'-positions; hydroxyl groups at 3,3'-positions.
  • Key Properties: Synthesized via stereoselective oxidative homocoupling (99% enantiomeric excess) . Forms heptacoordinate Fe(II) complexes with enhanced catalytic activity in Mukaiyama aldol and thia-Michael reactions compared to non-methylated analogs . Steric strain from 3,3'-methyl groups distorts coordination geometry, improving asymmetric induction .
  • Contrast with 5,6-Dimethyl Derivative :
    • Methylation at 3,3'-positions directly impacts the diol moiety’s hydrogen-bonding capacity, whereas 5,6-methyl groups primarily influence the bipyridine backbone’s electronic environment.

6,6′-Di-(2″-thiophenol)-2,2′-bipyridine

  • Substituents: Thiophenol groups at 6,6'-positions.
  • Key Properties: Acts as a tetradentate chelator with sulfur donors for 3d-transition metals (e.g., Fe, Co) . Synthesized via Suzuki-Miyaura coupling, characterized by UV-Vis, NMR, and HR-MS .
  • Contrast with 5,6-Dimethyl Derivative: Thiophenol groups enable stronger metal-sulfur bonding compared to oxygen-based diols, favoring redox-active coordination chemistry. The 5,6-dimethyl derivative’s hydroxyl groups are better suited for proton-transfer applications than sulfur donors.

2,2'-Bipyridine-3,3',6,6'-tetracarboxylic Acid (bptcH₄)

  • Substituents : Carboxylic acid groups at 3,3',6,6'-positions.
  • Key Properties :
    • Forms dinuclear Fe(II) and Co(II) complexes with water ligands .
    • Enhanced solubility in aqueous media due to carboxylate groups .
  • Contrast with 5,6-Dimethyl Derivative :
    • Carboxylic acid groups enable pH-dependent coordination and solubility, unlike the hydrophobic methyl groups in the 5,6-dimethyl derivative.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Applications Reference
5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol 5,6-methyl; 3,3'-diol Diol Asymmetric Fe(II) catalysis
2,2'-Bipyridine-3,3'-diol (BP(OH)₂) 3,3'-diol Diol Fluorescence sensing, ESIDPT studies
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine 6,6'-thiophenol Thiol Transition metal chelation
3,3'-Dimethyl-(2,2'-bipyridine)-diol 3,3'-methyl; 3,3'-diol Diol Enantioselective catalysis

Table 2: Photophysical and Catalytic Properties

Compound Name Proton Transfer Dynamics Metal Coordination Behavior Notable Feature
This compound Likely reduced ESIDPT efficiency due to steric hindrance Stabilizes heptacoordinate Fe(II) High enantioselectivity in catalysis
BP(OH)₂ Ultrafast ESIDPT (~ps timescale) Forms hydrogen-bonded adducts Ratiometric Zn²⁺ sensing
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine N/A Strong metal-sulfur bonds Redox-active complexes

Key Research Findings

  • Electronic Modulation : Electron-donating methyl groups may shift absorption maxima compared to BP(OH)₂, though experimental data specific to the 5,6-derivative is needed .
  • Catalytic Superiority: Chiral 3,3'-dimethyl derivatives outperform non-methylated analogs in asymmetric catalysis, suggesting similar benefits for 5,6-substituted variants .

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